Product packaging for [Methyl(propyl)sulfamoyl]amine(Cat. No.:CAS No. 1094790-34-7)

[Methyl(propyl)sulfamoyl]amine

Cat. No.: B1461471
CAS No.: 1094790-34-7
M. Wt: 152.22 g/mol
InChI Key: ONCMCWYFMOGPKU-UHFFFAOYSA-N
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Description

[Methyl(propyl)sulfamoyl]amine (CAS 1094790-34-7) is an organic compound with the molecular formula C 4 H 12 N 2 O 2 S and a molecular weight of 152.22 g/mol . This powder-form substance is characterized by its sulfamide functional group, a feature of significant interest in medicinal chemistry and pharmacology research . Sulfamide derivatives are investigated for their diverse biological activities and their ability to interact with various enzyme targets . Research into analogous compounds has demonstrated that structures containing the β-alanine sulfamide motif can exhibit promising anticonvulsant properties in biological models, highlighting the potential of this chemical class in neuroscience and therapeutic development . The sulfamide group is also considered a key pharmacophore in the design of inhibitors for targets such as carbonic anhydrases . This product is supplied as a powder and is intended for research applications only . It is typically stored at room temperature and can be packaged in various container sizes, from small sample vials to bulk quantities, to meet specific laboratory requirements . As with all research chemicals, proper safety procedures must be followed. This includes wearing appropriate personal protective equipment such as gloves, protective clothing, and eyewear to prevent skin contact or inhalation . Please Note: This compound is designated 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12N2O2S B1461471 [Methyl(propyl)sulfamoyl]amine CAS No. 1094790-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[methyl(sulfamoyl)amino]propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-3-4-6(2)9(5,7)8/h3-4H2,1-2H3,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCMCWYFMOGPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Advanced Preparative Strategies for Methyl Propyl Sulfamoyl Amine

Foundational Synthetic Routes to Sulfamoyl Amines

The traditional and most direct methods for the synthesis of sulfamoyl amines, including [Methyl(propyl)sulfamoyl]amine, rely on the reaction of highly reactive sulfur-based electrophiles with appropriate amine nucleophiles. These foundational routes are well-established in organic synthesis for the construction of the S-N bond.

Direct Amination of Sulfonyl Halides

The direct amination of sulfonyl halides, particularly sulfuryl chloride (SO₂Cl₂), represents a classical and straightforward approach to the synthesis of both symmetrical and unsymmetrical sulfamides. This method involves the sequential addition of amines to the electrophilic sulfur center. The synthesis of an unsymmetrical sulfamide (B24259) like this compound via this route would typically proceed in a stepwise manner to control the introduction of the different amine substituents and avoid the formation of symmetrical byproducts. chemrxiv.org

The general reaction scheme involves the initial reaction of sulfuryl chloride with one amine, for example, n-propylamine, to form an intermediate N-propylsulfamoyl chloride. This intermediate is then reacted with a second, different amine, in this case, methylamine, to yield the final unsymmetrical sulfamide. The control of reaction conditions, such as temperature and stoichiometry, is crucial to favor the formation of the desired product.

Table 1: Key Steps in Direct Amination of Sulfuryl Chloride

StepReactant 1Reactant 2Intermediate/ProductGeneral Conditions
1Sulfuryl Chloride (SO₂Cl₂)n-PropylamineN-Propylsulfamoyl chlorideLow temperature, inert solvent
2N-Propylsulfamoyl chlorideMethylamineThis compoundBase (e.g., triethylamine), inert solvent

Numerous studies have explored the reaction of sulfonyl chlorides with primary and secondary amines to produce a wide array of sulfonamides, highlighting the versatility of this method. researchgate.net The reactivity of the amine and the stability of the intermediate sulfamoyl chloride are key factors influencing the success of this synthetic strategy.

Reactions of Amines with Sulfur Trioxide (SO₃) Sources

Sulfur trioxide (SO₃) and its complexes with various Lewis bases, such as pyridine (Py·SO₃) or trimethylamine (Me₃N·SO₃), are effective reagents for the sulfamation of amines. nih.govwikipedia.org These complexes are often preferred over free SO₃ due to their ease of handling and moderated reactivity. The reaction of an amine with a sulfur trioxide complex leads to the formation of a sulfamate (B1201201) salt, which can be further manipulated to yield the desired sulfamoyl amine.

For the synthesis of this compound, this pathway could involve the reaction of either methylamine or n-propylamine with a sulfur trioxide-amine complex to form the corresponding sulfamic acid, which is then activated and reacted with the other amine. The use of these complexes is prevalent in the sulfation of alcohols and amines in various contexts, including the synthesis of biologically active molecules. nih.govfishersci.fisigmaaldrich.com The reaction conditions are generally mild, making this approach suitable for substrates with sensitive functional groups. researchgate.net

Table 2: Common Sulfur Trioxide-Amine Complexes in Sulfamation

SO₃ SourceFormulaCommon Applications
Sulfur trioxide pyridine complexC₅H₅N·SO₃Sulfation of alcohols, sulfamation of amines wikipedia.org
Sulfur trioxide trimethylamine complex(CH₃)₃N·SO₃Sulfonation and sulfamation reactions fishersci.fisigmaaldrich.comlifechempharma.comchemimpex.com
Sulfur trioxide triethylamine (B128534) complex(C₂H₅)₃N·SO₃Sulfation of a wide range of organic molecules nih.gov

Exploration of Convergent and Divergent Synthetic Methodologies

Beyond the foundational routes, more advanced and strategic approaches have been developed for the synthesis of sulfamoyl amines. These methodologies often offer greater control over the final product's structure and can be adapted for the creation of diverse libraries of related compounds.

Reductive Amination Coupled with Sulfonylation for Analogous Compounds

Reductive amination is a powerful tool in organic synthesis for the formation of C-N bonds. While not a direct method for the synthesis of the S-N bond in the sulfamide core, it can be strategically employed in a multi-step synthesis. A plausible, though less direct, route to this compound could involve the initial preparation of a sulfonamide bearing a functional group that can be converted to an amine via reductive amination.

For instance, a sulfamoyl chloride could be reacted with an amino alcohol. The resulting hydroxyl-containing sulfonamide could then be oxidized to an aldehyde or ketone, which would subsequently undergo reductive amination with the second amine (e.g., methylamine or propylamine) to introduce the final alkyl group. This convergent approach allows for the late-stage introduction of one of the N-substituents.

Utilization of Chlorosulfonyl Isocyanate Intermediates

Chlorosulfonyl isocyanate (CSI) is a highly reactive and versatile reagent in organic synthesis, often used for the introduction of the sulfamoyl moiety (-SO₂NH-). arxada.com Its reactivity is characterized by two electrophilic centers: the carbon of the isocyanate group and the sulfur of the chlorosulfonyl group. tcichemicals.com Typically, nucleophilic attack occurs preferentially at the isocyanate carbon.

A common strategy for the synthesis of N,N'-disubstituted sulfamides involves the reaction of CSI with an alcohol, such as tert-butanol, to form a stable N-(tert-butoxycarbonyl)sulfamoyl chloride intermediate. This intermediate can then be reacted with a primary or secondary amine (e.g., n-propylamine) to form a protected sulfamide. Subsequent removal of the tert-butoxycarbonyl (Boc) protecting group yields the monosubstituted sulfamide, which can then be alkylated with the second alkyl group (e.g., a methyl group) to give the final product. This method provides a high degree of control and is adaptable for the synthesis of a variety of unsymmetrical sulfamides.

Table 3: General Scheme for Sulfamide Synthesis via CSI

StepReactant 1Reactant 2Product
1Chlorosulfonyl Isocyanate (CSI)tert-ButanolN-(tert-butoxycarbonyl)sulfamoyl chloride
2N-(tert-butoxycarbonyl)sulfamoyl chloriden-PropylamineN-(tert-butoxycarbonyl)-N'-propylsulfamide
3N-(tert-butoxycarbonyl)-N'-propylsulfamideAcid (for deprotection)N-Propylsulfamide
4N-PropylsulfamideMethylating agentThis compound

Strategies Involving Sulfamoyl Chloride Precursors

The use of pre-formed sulfamoyl chlorides as key intermediates is a fundamental and widely practiced strategy for the synthesis of sulfamides. This approach allows for the controlled, stepwise introduction of different substituents onto the nitrogen atoms of the sulfamide core.

For the synthesis of this compound, this would involve the preparation of either N-methylsulfamoyl chloride or N-propylsulfamoyl chloride. For instance, N-methyl-N-propylamine can be reacted with sulfuryl chloride to produce N-methyl-N-propylsulfamoyl chloride. uni.lu This disubstituted sulfamoyl chloride can then be reacted with ammonia (B1221849) or an ammonia equivalent to furnish the target compound.

Alternatively, a monosubstituted sulfamoyl chloride, such as N-methylsulfamoyl chloride, can be prepared and subsequently reacted with a different amine, like n-propylamine, in the presence of a base to form the desired unsymmetrical sulfamide. This method is advantageous as it allows for the convergent assembly of the final product from two distinct amine components.

Applications of the Burgess Reagent in Sulfamide Synthesis

The Burgess reagent, chemically known as (methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt, is a versatile tool in organic synthesis, primarily recognized for its role as a mild dehydrating agent. nih.govwikipedia.org However, its applications extend to the formation of sulfamides, offering a facile route for their synthesis. atlanchimpharma.comnih.gov The reagent is particularly effective in constructing both cyclic and acyclic sulfamides from amines and amino alcohols. atlanchimpharma.comresearchgate.net

The synthesis of non-symmetrical sulfamides can be achieved by reacting amines with an excess of the Burgess reagent. atlanchimpharma.com This methodology has been successfully employed to produce a variety of sulfamide derivatives in good to excellent yields. atlanchimpharma.com The reaction proceeds under mild conditions and demonstrates broad substrate scope. Furthermore, modifications to the Burgess reagent itself have been explored to expand the range of these synthetic transformations. nih.gov

A key advantage of using the Burgess reagent is its ability to facilitate stereoselective syntheses. For instance, it has been used in the formation of sulfamidates from 1,2-diols and epoxyalcohols, and glycosylamines from carbohydrates, highlighting its utility in complex molecular architectures. nih.govresearchgate.net

ReagentApplication in Sulfamide SynthesisReference
Burgess ReagentSynthesis of non-symmetrical sulfamides from amines atlanchimpharma.com
Burgess ReagentFormation of cyclic sulfamides from 1,2-aminoalcohols nih.govresearchgate.net
Modified Burgess-type ReagentsExpanded scope in sulfamide synthesis nih.gov

Stereoselective Synthesis of Chiral this compound Analogs

Chiral sulfinyl compounds, including sulfinamides and sulfoxides, are crucial in asymmetric synthesis, serving as auxiliaries, ligands, and catalysts. semanticscholar.orgnih.gov The development of stereoselective methods for the preparation of chiral sulfinyl derivatives is therefore of significant interest. semanticscholar.orgnih.gov These methods can be broadly categorized based on the bond formation strategy, such as stereoselective oxidation of a prochiral sulfur atom or the conversion of one sulfinyl derivative into another. nih.govacs.org

One established approach to chiral sulfinates involves the use of chiral alcohols as auxiliaries. nih.govacs.org For example, menthol and diacetone-d-glucose have been successfully employed in the diastereoselective preparation of sulfinates. nih.govacs.org These diastereomers can then be separated and transformed into enantiomerically pure sulfoxides and other derivatives. nih.gov

The synthesis of chiral sulfinamides can be achieved through the reaction of enantioenriched sulfinate esters with nucleophiles, proceeding with an inversion of the sulfur stereocenter. nih.gov Alternatively, chiral auxiliaries can be directly attached to the nitrogen atom to guide the stereoselective formation of the sulfinamide. nih.gov

Process Optimization and Scalability Considerations in Chemical Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates careful optimization of reaction conditions and exploration of scalable technologies like continuous flow synthesis.

Sulfonyl chlorides are key intermediates in the synthesis of sulfonamides. rsc.orgrsc.org Traditional batch methods for their preparation often involve hazardous reagents and highly exothermic reactions, posing safety risks. rsc.orgrsc.org Continuous flow chemistry offers a safer and more efficient alternative by providing superior heat and mass transfer, as well as enabling exquisite control over reaction parameters. rsc.orgrsc.org

A continuous flow protocol has been developed for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as an oxidative chlorinating agent. rsc.orgdntb.gov.ua This method allows for a short residence time and a high space-time yield, significantly improving the safety and efficiency of the process. rsc.org The use of microreactors in flow chemistry further enhances safety due to the small reaction volumes and high surface-to-volume ratios. rsc.org Automated continuous systems, incorporating continuous stirred-tank reactors (CSTRs) and filtration units, have also been described for the large-scale production of aryl sulfonyl chlorides. mdpi.com

TechniqueApplicationAdvantagesReference
Continuous Flow SynthesisPreparation of sulfonyl chlorides from disulfides and thiolsImproved safety, better control over reaction parameters, high space-time yield rsc.orgrsc.orgdntb.gov.ua
Automated Continuous SystemLarge-scale production of aryl sulfonyl chloridesConsistency, reliability, improved spacetime yield mdpi.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired sulfamide. In the synthesis of dibenzylsulfamide, the addition of a stoichiometric amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) significantly improved the yield. researchgate.net The choice of solvent also plays a critical role, and a variety of solvents are typically screened to identify the optimal medium for a specific sulfamide synthesis. researchgate.net

The reaction of N-silylamines with sulfonyl chlorides provides a high-yielding route to sulfonamides. nih.gov Optimized conditions for this reaction involve combining equimolar quantities of the reactants in acetonitrile (B52724) and refluxing for one hour. nih.gov This method is applicable to the preparation of a wide range of heterocyclic, aromatic, and carbocyclic sulfonamides in quantitative yields. nih.gov

Chemical Reactivity and Mechanistic Investigations of Methyl Propyl Sulfamoyl Amine

Nucleophilic Reactivity of the Sulfamoyl Amine Moiety

The presence of lone pairs of electrons on the nitrogen atoms makes the sulfamoyl amine moiety a potential nucleophile. slideshare.net However, the reactivity is significantly modulated by the electronic effects of the attached groups. The nitrogen atom of the N-methyl-N-propyl group is generally more nucleophilic than the nitrogen of the unsubstituted -NH2 group due to the electron-donating nature of the alkyl groups. pharmaguideline.com Conversely, the strongly electron-withdrawing sulfonyl group (SO2) delocalizes the lone pairs on the adjacent nitrogen atoms, reducing their basicity and nucleophilicity compared to simple alkylamines. firsthope.co.inquora.com

The nitrogen atoms in [Methyl(propyl)sulfamoyl]amine can react with a variety of electrophiles, with the N-methyl-N-propyl nitrogen being the more reactive site. libretexts.org

Alkyl Halides: In the presence of a base, the N-methyl-N-propylamino group can undergo N-alkylation with alkyl halides via a nucleophilic substitution (SN2) mechanism. ucalgary.calibretexts.org The reaction involves the attack of the nitrogen nucleophile on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. ucalgary.ca The product is a more substituted sulfamide (B24259). Due to the increased nucleophilicity of the product, subsequent alkylations can occur, potentially leading to the formation of a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com

Acyl Chlorides: Acylation of the sulfamoyl amine moiety occurs readily with acyl chlorides to form N-acylsulfamides. libretexts.org This reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The nitrogen atom adds to the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. chemguide.co.uk Subsequently, a chloride ion is eliminated, and a proton is removed from the nitrogen to yield the stable amide product. chemguide.co.uk This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. commonorganicchemistry.com

Carbonyl Compounds: The reaction with aldehydes and ketones typically leads to the formation of imines (Schiff bases) from the primary amine portion of the molecule, if present and reactive. libretexts.org For a compound like this compound, the more nucleophilic secondary amine nitrogen can add to the carbonyl carbon to form a hemiaminal intermediate. youtube.com This reaction is generally reversible and acid-catalyzed. libretexts.org Under specific conditions, particularly with an adjacent primary amine, dehydration can lead to a stable imine product. youtube.com

Table 1: Reactivity of Sulfamoyl Amine with Electrophiles
ElectrophileReaction TypeGeneral ProductMechanism
Alkyl Halides (R-X)N-AlkylationSubstituted SulfamideSN2 Nucleophilic Substitution ucalgary.ca
Acyl Chlorides (R-COCl)N-AcylationN-AcylsulfamideNucleophilic Addition-Elimination chemguide.co.uk
Aldehydes/Ketones (R2C=O)Hemiaminal/Imine FormationHemiaminal/ImineNucleophilic Addition youtube.com

The nucleophilicity and basicity of the nitrogen atoms in this compound are a direct consequence of the electronic properties of their substituents. slideshare.net

Basicity: Basicity is determined by the availability of the nitrogen lone pair to accept a proton. firsthope.co.in Electron-donating groups (EDGs) increase electron density on the nitrogen, enhancing basicity, while electron-withdrawing groups (EWGs) decrease it. pharmaguideline.compharmaguideline.com

Alkyl Groups (Methyl, Propyl): These are EDGs that increase the electron density on the tertiary nitrogen through a positive inductive effect, making it more basic than the primary nitrogen. pharmaguideline.com

Sulfamoyl Group (-SO2NH2): The sulfonyl group is a strong EWG. It withdraws electron density from both nitrogen atoms through resonance and inductive effects, significantly reducing their basicity compared to analogous alkylamines. firsthope.co.in

Nucleophilicity: Nucleophilicity, the ability to donate the lone pair to an electrophile (often a carbon atom), generally trends with basicity. masterorganicchemistry.com

The N-methyl-N-propyl nitrogen is expected to be the more potent nucleophilic center in the molecule. masterorganicchemistry.com

Table 2: Influence of Substituents on Basicity and Nucleophilicity
Substituent GroupAttached toElectronic EffectEffect on BasicityEffect on Nucleophilicity
Methyl (-CH3)NitrogenElectron-Donating (Inductive)Increase pharmaguideline.comIncrease masterorganicchemistry.com
Propyl (-C3H7)NitrogenElectron-Donating (Inductive)Increase pharmaguideline.comIncrease (with potential for steric hindrance) masterorganicchemistry.com
Sulfonyl (-SO2-)NitrogenElectron-Withdrawing (Resonance/Inductive)Decrease firsthope.co.inDecrease firsthope.co.in

Transformations of the Sulfamoyl Group

The sulfur atom of the sulfamoyl group is in a high oxidation state (+6), making it electrophilic and susceptible to attack by nucleophiles. The S-N bonds can also participate in various transformations.

The electrophilic sulfur center of the sulfamoyl group can undergo nucleophilic substitution. enamine.net In these reactions, a nucleophile attacks the sulfur atom, leading to the cleavage of one of the sulfur-nitrogen bonds. The mechanism can be complex, potentially involving an addition-elimination pathway with a pentacoordinate sulfur intermediate. researchgate.netresearchgate.net The nature of the leaving group (in this case, an amide anion) and the strength of the incoming nucleophile are critical factors. Strong nucleophiles are generally required for this transformation. The relative stability of sulfamoyl fluorides compared to chlorides suggests that the nature of the leaving group on the sulfur atom significantly impacts reactivity. enamine.net

The stability of the sulfamoyl group towards hydrolysis is dependent on the pH of the medium and the nature of the substituents on the nitrogen atoms. enamine.net Generally, N-disubstituted sulfamoyl derivatives, such as the N-methyl-N-propyl portion of the molecule, exhibit considerable stability, particularly under basic conditions. enamine.net However, under acidic conditions, protonation of a nitrogen atom can facilitate the hydrolytic cleavage of the S-N bond. Studies on sulfamoyl azides have also provided insights into the kinetics of hydrolysis for this class of compounds. nih.govacs.org The rate of nonenzymatic displacement of the sulfamoyl group has been shown to correlate with the pKa of the sulfonamide, with lower pKa values leading to faster conjugation and displacement. nih.gov

The sulfamoyl linkage can be involved in redox chemistry, particularly through the formation of sulfamoyl or sulfonyl radicals. chemrxiv.org Visible-light-mediated photoredox catalysis can be used to generate sulfamoyl radicals from SO2 and nitrogen radical precursors. chemrxiv.org These radicals can then be trapped by olefins to form sulfonamides. chemrxiv.org Similarly, photoredox activation of sulfone-substituted tetrazoles can generate sulfonyl radicals for cross-coupling reactions. acs.org Electrochemical methods, such as the oxidative coupling of amines and thiols, also provide a pathway for forming sulfonamides, indicating the accessibility of different oxidation states for the sulfur atom. acs.org These findings suggest that this compound could potentially engage in radical-based transformations under appropriate oxidative or reductive conditions.

Detailed Reaction Mechanism Elucidation

The chemical behavior of this compound is dictated by the electrophilic nature of the sulfur atom within the sulfamoyl group, making it a target for nucleophilic attack. Mechanistic studies, combining experimental and computational approaches, are crucial for understanding and predicting its reactivity.

S_N2-type Reaction Mechanisms at the Sulfonyl Center

Reactions at the sulfonyl center of this compound are proposed to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. This pathway involves a concerted process where the nucleophile attacks the sulfur atom, and the leaving group departs simultaneously. The stereochemistry at the sulfur atom, if it were chiral, would undergo inversion, a hallmark of the S_N2 mechanism.

The general representation of an S_N2 reaction at the sulfonyl center of a generic sulfamoyl amine is as follows:

Where Nu:⁻ is the nucleophile and LG is the leaving group.

In the case of this compound, the amine moiety itself or a derivative could act as a leaving group, or the reaction could be initiated by a nucleophile attacking the sulfur, leading to the displacement of one of the nitrogen substituents under specific conditions. The reaction is characterized by a trigonal bipyramidal transition state where the incoming nucleophile and the departing leaving group are positioned axially. masterorganicchemistry.com

Computational Modeling of Transition States and Energy Barriers

Computational chemistry provides invaluable insights into the intricacies of reaction mechanisms that are often difficult to probe experimentally. For S_N2 reactions at the sulfonyl center of molecules like this compound, density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods to model the transition states and calculate the associated energy barriers. researchgate.net

These computational models can elucidate the geometry of the transition state, including bond lengths and angles of the forming and breaking bonds. By calculating the potential energy surface, the activation energy (energy barrier) for the reaction can be determined, which is a key factor in predicting the reaction rate. For instance, modeling can predict the energy profile for the approach of a nucleophile to the sulfonyl group and the subsequent departure of the leaving group. These calculations often include considerations of solvent effects, which can significantly influence the reaction energetics. researchgate.net

Table 1: Representative Calculated Energy Barriers for S_N2 Reactions at Sulfonyl Centers

Reactant SystemComputational MethodCalculated Activation Energy (kcal/mol)
CH₃SO₂Cl + Cl⁻DFT (B3LYP/6-31G*)15.2
PhSO₂Cl + NH₃MP2/6-311+G**12.8
Me(Pr)NSO₂NH₂ + OH⁻DFT (B3LYP/aug-cc-pVTZ)18.5 (Hypothetical)

Note: The data for this compound is hypothetical and serves as an illustrative example of what computational modeling could predict.

Kinetic Studies of Reaction Rates and Selectivity

Kinetic studies are essential for experimentally determining the rate of a reaction and understanding its mechanism. For the reactions of this compound, monitoring the concentration of reactants and products over time allows for the determination of the reaction order and the rate constant.

For an S_N2 reaction, the rate law is typically second order, being first order in both the substrate and the nucleophile:

Rate = k[this compound][Nucleophile]

The rate of the reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally lead to a faster reaction rate. The selectivity of the reaction, particularly when multiple reactive sites are present in the molecule, can also be investigated through kinetic studies by analyzing the product distribution under different conditions. For example, the competition between N-alkylation and S-alkylation can be quantified by measuring the rates of formation of the respective products.

Derivatization Reactions for Functional Group Interconversion

Functional group interconversion is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. imperial.ac.uk The this compound molecule possesses two primary sites for derivatization: the nitrogen atoms of the sulfamoyl group and the potential for reactions at the sulfur center. These reactions are crucial for creating analogues with modified properties or for preparing the molecule for further synthetic transformations.

N-Alkylation and N-Acylation: The nitrogen atoms in the sulfamoyl group can be further alkylated or acylated. N-alkylation can be achieved using alkyl halides in the presence of a base. N-acylation, the introduction of an acyl group, can be accomplished using acyl chlorides or anhydrides. These reactions modify the steric and electronic properties of the molecule.

Sulfonamide Bond Formation: The sulfamoyl amine can be synthesized through the reaction of a corresponding sulfamoyl chloride with an amine. Conversely, the N-S bond can be cleaved under certain reductive or hydrolytic conditions, although this is generally a robust linkage.

Modification of the Propyl and Methyl Groups: While less common, the propyl and methyl groups can be functionalized, although this would typically require harsh reaction conditions that might not be compatible with the sulfamoyl group.

Table 2: Examples of Derivatization Reactions

Starting MaterialReagentReaction TypeProduct
This compoundEthyl iodide, K₂CO₃N-AlkylationN-Ethyl-N-methyl-N'-propylsulfamide
This compoundAcetyl chloride, PyridineN-AcylationN-Acetyl-N-methyl-N'-propylsulfamide
N-Propylsulfamoyl chlorideMethylamineSulfonamide formationThis compound

These derivatization reactions are fundamental for exploring the chemical space around this compound and for the synthesis of new chemical entities with potentially useful properties. scribd.com

Derivatives and Structural Analogs of Methyl Propyl Sulfamoyl Amine: Synthesis and Characterization

Synthesis of Structurally Modified Sulfamoyl Amines

The synthesis of structurally modified sulfamoyl amines related to [Methyl(propyl)sulfamoyl]amine involves a variety of chemical transformations that allow for the introduction of diverse functional groups and molecular scaffolds. These modifications are crucial for developing compounds with tailored properties.

The nitrogen atom of the sulfamoyl group in this compound can be further functionalized through N-alkylation and N-arylation reactions to generate a library of derivatives.

N-Alkylation: The introduction of additional alkyl groups can be achieved through various methods. One common approach involves the deprotonation of the sulfamoyl amine with a suitable base, such as sodium hydride or an organolithium reagent, followed by reaction with an alkyl halide. The choice of base and solvent is critical to control the selectivity of the reaction and avoid undesired side products. For instance, the reaction of this compound with methyl iodide in the presence of a non-nucleophilic base would yield the corresponding N,N-dimethyl-N'-propylsulfamide. The reactivity of the alkylating agent and the steric hindrance around the nitrogen atom play a significant role in the reaction outcome.

N-Arylation: The synthesis of N-arylated analogs often employs transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, is a powerful tool for forming carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. In this context, this compound can be coupled with various aryl halides in the presence of a palladium or copper catalyst, a suitable ligand, and a base to afford N-aryl-[methyl(propyl)sulfamoyl]amines. The electronic and steric properties of the aryl halide and the choice of catalyst system are key parameters to optimize the reaction yield and scope.

A summary of representative synthetic approaches for N-alkylation and N-arylation is presented in the table below.

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation1. Base (e.g., NaH, n-BuLi) 2. Alkyl halide (e.g., CH3I, BnBr)N-Alkyl-[methyl(propyl)sulfamoyl]amine
N-Arylation (Buchwald-Hartwig)Aryl halide/triflate, Pd or Cu catalyst, Ligand, Base (e.g., Cs2CO3)N-Aryl-[methyl(propyl)sulfamoyl]amine

The sulfamoyl moiety can be incorporated into more complex molecular frameworks, such as purines and nucleosides, to create novel bioactive molecules. nih.govnih.gov This is often achieved by utilizing the sulfamoyl amine as a building block in a multi-step synthesis.

For the synthesis of sulfamoyl-purine derivatives, a common strategy involves the reaction of a halosubstituted purine (B94841) with this compound. For example, 6-chloropurine (B14466) can react with this compound in the presence of a base to yield N-(purin-6-yl)-[methyl(propyl)sulfamoyl]amine. The reaction conditions, such as solvent and temperature, need to be carefully controlled to ensure regioselectivity, particularly with purine scaffolds that have multiple reactive sites.

In the case of nucleoside analogs, the sulfamoyl group can be introduced at various positions of the sugar or the nucleobase. A versatile method involves the use of sulfamoyl chlorides, which can react with hydroxyl or amino groups on the nucleoside. For instance, a protected nucleoside with a free hydroxyl group on the ribose ring can be reacted with a sulfamoyl chloride derived from this compound to form a sulfamate (B1201201) ester linkage. Alternatively, an amino-functionalized nucleobase can be directly sulfamoylated. nih.gov These modifications can significantly impact the nucleoside's biological activity, for example, by mimicking the phosphate (B84403) groups of nucleotides.

While less common, the sulfamoyl group can be designed to act as a precursor for carbocations under specific conditions. The generation of a carbocation adjacent to the sulfamoyl nitrogen could potentially be achieved through the departure of a suitable leaving group. The stability of such a carbocation would be influenced by the electronic properties of the sulfamoyl group.

Subsequent rearrangements of these carbocation intermediates, such as 1,2-hydride or 1,2-alkyl shifts, could lead to the formation of structurally diverse products. The propensity for rearrangement would depend on the relative stability of the initial and rearranged carbocations. For example, a secondary carbocation might rearrange to a more stable tertiary carbocation if a suitable migrating group is present. The exploration of these reaction pathways could offer novel synthetic routes to complex amine architectures. However, controlling the selectivity of these rearrangements remains a significant synthetic challenge.

Design Principles for Modulating Reactivity and Selectivity in Derivatives

The design of derivatives of this compound with specific reactivity and selectivity profiles relies on fundamental principles of organic chemistry. By strategically modifying the electronic and steric environment of the molecule, it is possible to direct the outcome of chemical reactions.

Electronic Effects: The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the adjacent nitrogen atom. Introducing electron-donating or electron-withdrawing substituents on the alkyl or potential aryl groups attached to the nitrogen can further modulate this effect. For example, an electron-withdrawing group on an N-aryl substituent would decrease the nucleophilicity of the sulfamoyl nitrogen, making it less reactive towards electrophiles. Conversely, an electron-donating group would enhance its nucleophilicity.

Steric Effects: The size and spatial arrangement of substituents around the sulfamoyl group play a crucial role in controlling selectivity. Bulky substituents can hinder the approach of reagents to a particular reactive site, thereby favoring reaction at a less sterically congested position. This principle is particularly important in achieving regioselectivity in reactions involving multifunctional molecules. For instance, in the alkylation of a complex sulfamoyl amine derivative, a sterically demanding alkylating agent might selectively react with a more accessible nitrogen atom.

By carefully considering both electronic and steric factors, chemists can design derivatives of this compound that exhibit desired reactivity and selectivity, enabling the synthesis of complex and functionally diverse molecules.

Spectroscopic Characterization Techniques for Structural Elucidation

The unambiguous determination of the structure of newly synthesized derivatives of this compound is paramount. A combination of spectroscopic techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful tools.

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.

¹H-NMR Spectroscopy: Proton NMR is used to identify the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment. For derivatives of this compound, characteristic signals are expected for the methyl and propyl groups. The protons on the carbon adjacent to the nitrogen atom are typically deshielded and appear at a higher chemical shift compared to those further away. The integration of the signals provides the ratio of the number of protons of each type. Spin-spin coupling patterns (e.g., triplets, quartets) reveal information about the connectivity of adjacent protons.

¹³C-NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The chemical shift of a carbon atom is also dependent on its electronic environment. Carbons bonded to electronegative atoms like nitrogen and oxygen appear at higher chemical shifts (downfield).

The following tables provide hypothetical but representative ¹H-NMR and ¹³C-NMR data for this compound and a hypothetical N-phenyl derivative.

Hypothetical ¹H-NMR Data

CompoundProtonChemical Shift (ppm)Multiplicity
This compoundCH₃-N2.85s
N-CH₂-CH₂-CH₃3.10t
N-CH₂-CH₂-CH₃1.60sextet
N-CH₂-CH₂-CH₃0.95t
NH4.50br s
N-Phenyl-[methyl(propyl)sulfamoyl]amineCH₃-N2.95s
N-CH₂-CH₂-CH₃3.20t
N-CH₂-CH₂-CH₃1.65sextet
N-CH₂-CH₂-CH₃0.98t
Aromatic-H7.20-7.50m

Hypothetical ¹³C-NMR Data

CompoundCarbonChemical Shift (ppm)
This compoundCH₃-N35.2
N-CH₂-CH₂-CH₃52.5
N-CH₂-CH₂-CH₃22.1
N-CH₂-CH₂-CH₃11.4
N-Phenyl-[methyl(propyl)sulfamoyl]amineCH₃-N36.0
N-CH₂-CH₂-CH₃53.1
N-CH₂-CH₂-CH₃21.9
N-CH₂-CH₂-CH₃11.2
Aromatic-C (ipso)140.5
Aromatic-C125.0-129.8

By analyzing the NMR data, in conjunction with other techniques such as mass spectrometry and infrared spectroscopy, the precise structure of the synthesized derivatives of this compound can be confidently established.

Infrared (IR) and Raman Spectroscopy

For this compound, the key functional groups giving rise to characteristic signals are the N-H bond of the primary amine, the S=O and S-N bonds of the sulfamoyl group, and the C-H and C-N bonds of the alkyl substituents.

The N-H stretching vibration of the terminal -NH2 group is expected to appear as one or two distinct bands in the 3500-3200 cm⁻¹ region. Primary amines typically show two bands in this region, corresponding to asymmetric and symmetric stretching modes. libretexts.orgwpmucdn.com The N-H bending or "scissoring" vibration is anticipated to produce a moderate to strong absorption in the 1650-1550 cm⁻¹ range. libretexts.org A broader absorption band may also be observed between 900 and 650 cm⁻¹ due to out-of-plane N-H wagging. libretexts.org

The sulfamoyl group provides strong, characteristic absorptions. The asymmetric and symmetric stretching vibrations of the S=O bonds are among the most intense bands in the IR spectrum, typically occurring in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The S-N stretching vibration is generally found at a lower frequency, often in the 900-800 cm⁻¹ range.

The alkyl portions of the molecule (methyl and propyl groups) contribute C-H stretching vibrations, which are observed between 3000 and 2850 cm⁻¹. C-H bending vibrations for CH3 and CH2 groups will appear in the 1470-1360 cm⁻¹ region. The C-N stretching of the tertiary amine linkage (propyl-N-methyl) is expected to produce a weak to medium band in the 1250-1000 cm⁻¹ region. libretexts.org

Raman spectroscopy provides complementary information. While N-H and O-H stretching bands are typically weak in Raman spectra, the more symmetric and less polar bonds, such as S=O symmetric stretches and C-S or S-N bonds, can produce strong signals. researchgate.net This makes Raman a useful tool for confirming the structure of the sulfamoyl core.

The following table summarizes the expected vibrational frequencies for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityNotes
Asymmetric & Symmetric N-H Stretch-NH₂3500 - 3200Medium - StrongPrimary amines typically show two distinct peaks in this region. libretexts.org
Asymmetric & Symmetric C-H Stretch-CH₃, -CH₂3000 - 2850Medium - StrongCharacteristic of alkyl chains.
N-H Bending (Scissoring)-NH₂1650 - 1550Medium - StrongCan sometimes overlap with aromatic C=C signals in derivatives. libretexts.orggoogle.com
C-H Bending (Scissoring/Deformation)-CH₃, -CH₂1470 - 1360MediumIncludes scissoring and umbrella modes.
Asymmetric S=O Stretch-SO₂-1350 - 1300StrongOne of the most prominent peaks in the spectrum, characteristic of the sulfonyl group.
Symmetric S=O Stretch-SO₂-1160 - 1140StrongThe second prominent peak for the sulfonyl group.
C-N StretchR₃N1250 - 1000Weak - MediumCorresponds to the bond between the alkyl groups and the tertiary nitrogen. libretexts.org
S-N Stretch-SO₂-N900 - 800MediumCharacteristic of the sulfonamide linkage.
N-H Wagging-NH₂900 - 650Broad, MediumAn out-of-plane bending mode that often appears as a broad absorption. libretexts.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through analysis of their fragmentation patterns. The molecular formula of the parent compound is C₄H₁₂N₂O₂S, with a monoisotopic mass of approximately 152.06 Da. uni.lu In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular weight, and the molecular ion (M⁺•) peak is expected at an m/z of 152.

Upon electron ionization, the molecular ion is formed, which is often unstable and undergoes fragmentation to produce smaller, more stable charged particles. chemguide.co.uk The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. For aliphatic amines, a predominant fragmentation mechanism is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.org

For this compound, α-cleavage can occur at two positions relative to the tertiary nitrogen atom:

Loss of an ethyl radical (•C₂H₅): Cleavage of the Cα-Cβ bond in the propyl group would result in the loss of an ethyl radical (mass 29 Da), leading to a prominent fragment ion at m/z 123.

Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond is another possibility, resulting in the loss of a methyl radical (mass 15 Da) and a fragment ion at m/z 137. The loss of the largest alkyl group is often favored in α-cleavage, suggesting the peak at m/z 123 may be more intense. miamioh.edu

Other significant fragmentation pathways can involve cleavage of the S-N bonds.

Cleavage of the S-N(H₂) bond: This would lead to the loss of an amino radical (•NH₂) (mass 16 Da), yielding a fragment at m/z 136.

Cleavage of the S-N(propyl)(methyl) bond: This scission would result in a [CH₃(C₃H₇)N]⁺• ion at m/z 72 or a [SO₂NH₂]⁺ ion at m/z 80.

The following table details the potential major fragments for this compound.

m/zProposed Ion StructureFragmentation PathwayNotes
152[CH₃(C₃H₇)NSO₂NH₂]⁺•Molecular Ion (M⁺•)The parent ion; its intensity may vary. miamioh.edu
123[CH₃(CH₂-CH=N⁺H)SO₂NH₂] or cyclic equivalentα-cleavage: Loss of •C₂H₅ from the propyl group (M - 29)Often a significant peak for n-propyl amines. libretexts.orglibretexts.org
80[SO₂NH₂]⁺Cleavage of the S-N(alkyl) bondRepresents the sulfamoyl moiety.
72[CH₃N⁺=CHCH₂CH₃] or [CH₃(C₃H₇)N]⁺•Cleavage of the S-N(alkyl) bondRepresents the N-methyl-N-propylamine moiety.
44[CH₃N⁺H=CH₂]Further fragmentation or rearrangement followed by cleavageA common fragment in N-methylated amines.
43[C₃H₇]⁺Cleavage yielding the propyl cationA common alkyl fragment.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, X-ray crystallography studies on analogous sulfonamides provide a robust framework for predicting its solid-state characteristics. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, revealing detailed information on bond lengths, bond angles, and intermolecular interactions that govern crystal packing.

The geometry around the sulfur atom in the sulfamoyl group is expected to be a distorted tetrahedron, with the sulfur atom covalently bonded to two oxygen atoms and two nitrogen atoms. The N-S-N and O-S-O bond angles will deviate from the ideal tetrahedral angle of 109.5° due to the different steric and electronic requirements of the nitrogen and oxygen substituents. The S=O bonds are short and strong, while the S-N bonds are comparatively longer.

A key structural feature of primary and secondary sulfonamides in the solid state is their participation in intermolecular hydrogen bonding. researchgate.net The amine group (-NH₂) of this compound is a hydrogen bond donor, while the electronegative sulfonyl oxygen atoms are effective hydrogen bond acceptors. It is highly probable that the crystal lattice would be stabilized by N-H···O=S hydrogen bonds, linking adjacent molecules into chains, sheets, or more complex three-dimensional networks. The length of such hydrogen bonds in related structures is typically in the range of 2.0 to 2.3 Å. researchgate.net

The conformation of the molecule, particularly the rotation around the S-N bonds, will be influenced by a combination of steric hindrance from the alkyl groups and the optimization of hydrogen bonding interactions within the crystal lattice. Studies on related N-alkylated sulfonamides show that the plane of the sulfonamide group [C-N-S] can be significantly rotated with respect to other parts of the molecule to minimize steric strain. researchgate.net

The table below lists typical bond lengths and angles for the core sulfamoyl functional group, as derived from crystallographic studies of related small-molecule sulfonamides.

ParameterAtoms InvolvedExpected Value RangeNotes
Bond Lengths
S=OS, O1.42 - 1.45 ÅCharacteristic double bond length for a sulfonyl group.
S-N (primary)S, N (of NH₂)1.60 - 1.65 ÅThe bond to the primary amine nitrogen.
S-N (tertiary)S, N (of N-alkyl)1.63 - 1.68 ÅThe bond to the tertiary amine nitrogen may be slightly longer due to alkyl group sterics.
N-CN, C1.46 - 1.49 ÅTypical single bond length for an sp³ carbon attached to a nitrogen.
Bond Angles
O-S-OO, S, O118° - 122°Typically larger than the ideal tetrahedral angle.
O-S-NO, S, N105° - 109°
N-S-NN, S, N106° - 110°The angle between the two nitrogen atoms attached to the sulfur.
S-N-CS, N, C115° - 120°The angle around the tertiary nitrogen atom.
Torsion Angle
C-N-S-NC, N, S, NVariable (e.g., 60° - 90°)Describes the rotation around the S-N(alkyl) bond, highly dependent on steric factors and crystal packing. researchgate.net

Chromatographic and Other Separation Methodologies for Derivatives

The separation and purification of derivatives of this compound rely on a variety of chromatographic techniques. The choice of method is dictated by the physicochemical properties of the derivatives (e.g., polarity, volatility, charge state), the complexity of the sample matrix, and the scale of the separation (analytical vs. preparative).

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis and purification of sulfamoyl and amine derivatives. google.comresearchgate.net

Reversed-Phase (RP-HPLC): This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water mixtures). The retention of amine-containing compounds can be highly pH-dependent. To achieve good peak shape and reproducibility, pH modifiers or buffers are often added to the mobile phase to suppress the ionization of the amine groups. biotage.com For basic compounds like amine derivatives, operating at a higher pH (e.g., using triethylamine (B128534) or ammonia (B1221849) as an additive) can neutralize the compound, leading to better retention and separation. biotage.com

Normal-Phase (NP-HPLC): This technique uses a polar stationary phase (e.g., silica (B1680970), alumina (B75360), or amino-functionalized silica) and a nonpolar mobile phase (e.g., hexane/ethyl acetate). It is particularly useful for separating isomers or compounds with different polar functional groups. For amine derivatives, which can interact strongly with acidic silica surfaces leading to peak tailing, a small amount of a basic modifier (e.g., triethylamine) is typically added to the mobile phase to improve chromatographic performance. biotage.comorgsyn.org

Gas Chromatography (GC) is suitable for derivatives that are thermally stable and sufficiently volatile. The analysis of polar amine and sulfonamide compounds by GC often requires derivatization (e.g., silylation) to increase their volatility and thermal stability, preventing peak tailing and improving resolution. GC coupled with a mass spectrometer (GC-MS) provides excellent separation and structural identification capabilities. researchgate.net

Other Techniques:

Column Chromatography: For preparative scale purification, traditional column chromatography using silica gel or alumina is a cost-effective method. As with NP-HPLC, the mobile phase is often modified with a small percentage of a base like triethylamine to prevent irreversible adsorption and improve the recovery of amine derivatives. google.comorgsyn.org

Capillary Electrophoresis (CE): This technique separates compounds based on their charge-to-size ratio in an electric field. It offers high efficiency and requires minimal sample volume. Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate neutral and charged sulfonamide derivatives with high resolution. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid partition chromatography technique that avoids solid supports, thus preventing the irreversible adsorption of samples. It has been successfully used to separate isomers of complex amine derivatives and could be applicable for purifying derivatives of this compound. researchgate.net

The following table summarizes common chromatographic methods for the separation of amine and sulfamoyl derivatives.

TechniqueStationary PhaseTypical Mobile Phase / ConditionsApplication Notes
Reversed-Phase HPLC (RP-HPLC)C18, C8Acetonitrile/Water or Methanol/Water with buffers (e.g., formate, acetate) or pH modifiers (e.g., TFA, triethylamine). researchgate.netbiotage.comExcellent for separating compounds based on hydrophobicity. Control of pH is critical for reproducible separation of ionizable amines. biotage.com
Normal-Phase HPLC / Column ChromatographySilica Gel, Alumina, Amino-propylNonpolar solvents like Hexane, Dichloromethane (B109758), with polar modifiers like Ethyl Acetate, Methanol. A basic additive (e.g., 0.1-1% Triethylamine) is often required. google.combiotage.comorgsyn.orgEffective for separating isomers and compounds of differing polarity. Basic modifier deactivates acidic silanol (B1196071) groups, improving peak shape. biotage.com
Gas Chromatography (GC)Polysiloxane-based (e.g., DB-5)Inert carrier gas (He, H₂, N₂). Temperature programming.Requires volatile and thermally stable analytes. Derivatization is often necessary for polar sulfonamides to improve performance. researchgate.net
Capillary Electrophoresis (CE)Fused silica capillaryAqueous buffers (e.g., borate, phosphate). Micellar additives like SDS can be used for MEKC. researchgate.netHigh-efficiency separation based on charge and size. Ideal for small sample volumes and analysis of charged derivatives. researchgate.net
High-Speed Counter-Current Chromatography (HSCCC)None (liquid-liquid)Biphasic solvent system (e.g., chloroform-methanol-water). researchgate.netPreparative technique that avoids solid supports, eliminating sample loss due to irreversible adsorption. Good for isomer separation. researchgate.net

Computational Chemistry and Theoretical Investigations of Methyl Propyl Sulfamoyl Amine

Quantum Chemical Studies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to investigate the electronic characteristics of organic molecules, including those with sulfamoyl and amine functionalities. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and the nature of its chemical bonds. For [Methyl(propyl)sulfamoyl]amine, NBO analysis would reveal the details of bonding, including the hybridization of atomic orbitals and the delocalization of electron density.

The key bonds in this compound are the sulfur-oxygen double bonds (S=O), the sulfur-nitrogen single bonds (S-N), the nitrogen-carbon bond (N-C), and the nitrogen-hydrogen bond (N-H). The S=O bonds are expected to be highly polarized, with significant electron density on the oxygen atoms. The S-N bonds are crucial to the sulfamoyl group and their nature can be elucidated by NBO analysis.

Key Expected NBO Findings for this compound:

Hybridization: The sulfur atom is expected to have a hybridization close to sp³, forming four sigma bonds. The nitrogen atoms will also exhibit hybridization, influencing the geometry around them.

Charge Distribution: Significant negative charge is anticipated to be localized on the oxygen atoms of the sulfonyl group, while the sulfur atom will carry a partial positive charge. The nitrogen atoms will also have a partial negative charge due to their electronegativity.

A hypothetical representation of NBO charges is presented in the table below, based on general principles for similar molecules.

AtomHypothetical NBO Charge (a.u.)
S+1.2
O (sulfonyl)-0.8
N (sulfamoyl)-0.6
N (amine)-0.5
C (propyl)-0.2 to -0.3
C (methyl)-0.2
H+0.1 to +0.3

This interactive table presents hypothetical NBO charges to illustrate expected charge distribution.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.commdpi.com

For this compound, the HOMO is likely to be localized on the nitrogen atoms, particularly the amine nitrogen, due to the presence of lone pair electrons. The LUMO is expected to be distributed over the sulfonyl group, specifically on the antibonding orbitals of the S=O bonds.

Reactivity Descriptors:

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Chemical Potential (μ): -(I + A) / 2

Electrophilicity Index (ω): μ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net

Fukui Functions:

Fukui functions are used to identify the most reactive sites within a molecule. nih.gov They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net For this compound, the Fukui function f⁻ would likely be largest on the nitrogen atoms, indicating the most probable sites for electrophilic attack. Conversely, the f⁺ function would be more prominent on the sulfur atom and the surrounding oxygen atoms, highlighting the likely sites for nucleophilic attack. nih.gov

ParameterExpected Value Range (eV) for similar small organic molecules
EHOMO-8.0 to -10.0
ELUMO1.0 to 3.0
HOMO-LUMO Gap (ΔE)9.0 to 13.0
Ionization Potential (I)8.0 to 10.0
Electron Affinity (A)-1.0 to -3.0
Chemical Hardness (η)4.5 to 6.5

This interactive table provides expected value ranges for FMO energies and reactivity descriptors based on general knowledge of similar small organic molecules.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the electron density surface and uses a color scale to indicate regions of negative and positive electrostatic potential. Red typically represents regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen atoms, due to their high electronegativity and lone pairs of electrons. These are the most likely sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the one attached to the amine nitrogen (N-H), making it a potential hydrogen bond donor. The sulfur atom would also exhibit a degree of positive potential.

The MEP map provides a valuable tool for predicting the sites of intermolecular interactions and chemical reactions. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical studies provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations can explore the dynamic behavior of the molecule and its interactions with its environment.

This compound possesses several single bonds around which rotation can occur, leading to different conformations. The most significant rotational barriers are expected around the S-N and N-C bonds.

Rotation around the S-N bond: This rotation would alter the relative orientation of the propyl-methyl-amine group with respect to the sulfonyl group. The rotational barrier would be influenced by steric hindrance between the substituents on the nitrogen and the oxygen atoms of the sulfonyl group.

Rotation around the N-C bond (propyl group): This would lead to different staggered and eclipsed conformations of the propyl chain.

Computational methods can be used to calculate the potential energy surface for these rotations, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.

The functional groups in this compound, particularly the N-H group and the S=O groups, suggest a strong potential for intermolecular hydrogen bonding. The amine hydrogen can act as a hydrogen bond donor, while the sulfonyl oxygens and the nitrogen atoms can act as hydrogen bond acceptors.

Molecular dynamics (MD) simulations on related sulfamate (B1201201) and amine compounds have been used to study their interactions and aggregation behavior in solution. nih.govresearchgate.net Such simulations for this compound could reveal:

Dimerization and Oligomerization: The propensity of the molecules to form dimers or larger aggregates through hydrogen bonding.

Solvation Effects: How the molecule interacts with solvent molecules, which can influence its conformation and reactivity.

Self-Assembly: In certain environments, related molecules can self-assemble into organized structures. While this is less likely for a small molecule like this compound, understanding its fundamental intermolecular interactions is key to predicting the behavior of larger, related structures.

Studies on similar systems, such as N-methylsulfamate, have highlighted the importance of accurate force fields in MD simulations to correctly model the electrostatic interactions of sulfated groups. nih.gov These studies provide a foundation for developing accurate models for simulating this compound and predicting its behavior in condensed phases.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on Density Functional Theory (DFT), serve as a powerful tool for predicting the spectroscopic properties of molecules like this compound, often before they are synthesized or isolated. researchgate.netnih.gov These computational methods allow for the accurate prediction of various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra, by solving the electronic structure of the molecule from fundamental quantum mechanical principles. nih.gov

The process typically begins with the geometry optimization of the molecule's structure to find its lowest energy conformation. nih.gov Following this, vibrational frequency calculations are performed to predict the IR spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds (e.g., N-H, S=O, C-H). wisc.edu The intensity of these absorptions, which relates to the change in the molecule's dipole moment during the vibration, can also be computed. wisc.edu

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov These calculations provide theoretical chemical shift values for each nucleus in the molecule relative to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov The predicted spectra can be used to confirm the structure of a synthesized compound by comparing the computational results with experimental data. researchgate.netnih.gov Discrepancies between calculated and experimental values can sometimes arise due to environmental factors like solvent effects or intermolecular interactions in the solid state, which are not always fully accounted for in gas-phase calculations. researchgate.netresearchgate.net

Below is an interactive table presenting hypothetical, yet representative, predicted spectroscopic data for this compound, derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H Stretch~3350Amine N-H bond stretching
C-H Stretch (Aliphatic)2960-2850Stretching of C-H bonds in methyl and propyl groups
S=O Asymmetric Stretch~1340Asymmetric stretching of the sulfonyl group
S=O Symmetric Stretch~1160Symmetric stretching of the sulfonyl group
S-N Stretch~900Stretching of the sulfur-nitrogen bond
Proton GroupPredicted Chemical Shift (ppm)Description
-NH₂~4.5-5.5Amine protons
-N-CH₃~2.8Methyl group attached to nitrogen
-N-CH₂-~3.1Methylene (B1212753) group of propyl chain attached to nitrogen
-CH₂-CH₂-~1.6Central methylene group of propyl chain
-CH₃ (propyl)~0.9Terminal methyl group of propyl chain
Carbon GroupPredicted Chemical Shift (ppm)Description
-N-CH₃~35Methyl carbon attached to nitrogen
-N-CH₂-~50Methylene carbon of propyl chain attached to nitrogen
-CH₂-CH₂-~22Central methylene carbon of propyl chain
-CH₃ (propyl)~11Terminal methyl carbon of propyl chain

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides indispensable insights into the mechanisms of chemical reactions involving sulfamoyl compounds. researchgate.net By mapping the potential energy surface (PES) of a reaction, theoretical chemists can trace the complete path from reactants to products, identifying all intermediates and transition states along the way. wikipedia.org This allows for a detailed, step-by-step understanding of how bonds are formed and broken.

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can distinguish between different possible mechanistic pathways (e.g., concerted vs. stepwise, S\textsubscript{N}2 vs. elimination). researchgate.netuniversityofgalway.ie For instance, in the synthesis of sulfonamides from sulfonyl chlorides and amines, computational studies can elucidate the role of the amine as a nucleophile and the sequence of bond formation and proton transfer steps. nih.govacs.org These studies can reveal whether the reaction proceeds through a stable intermediate or a transient transition state, providing a level of detail that is often difficult to obtain through experimental means alone. researchgate.net

A cornerstone of mechanistic elucidation is the characterization of transition states. wikipedia.org A transition state is a specific, high-energy configuration along the reaction coordinate that separates reactants from products. fiveable.me It represents the point of maximum energy on the minimum energy pathway and is characterized computationally as a first-order saddle point on the potential energy surface. fiveable.me

Locating a transition state structure computationally involves specialized algorithms that optimize the geometry to a state where it has zero gradients and exactly one negative eigenvalue in its Hessian matrix (a matrix of second derivatives of energy). This single negative eigenvalue corresponds to an imaginary vibrational frequency, which represents the motion of the atoms along the reaction coordinate as the system passes through the transition state. ox.ac.uk

Once the structures of the reactants, products, intermediates, and transition states are optimized, their energies are calculated to construct a reaction energy profile. This profile plots the relative energy of the system as the reaction progresses, with the energy difference between the reactants and the transition state defining the activation energy (Ea). fiveable.me The activation energy is a critical parameter that governs the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which mechanism is kinetically favored. researchgate.net

The table below provides a hypothetical energy profile for a generic S\textsubscript{N}2 reaction involving this compound, illustrating the key energetic parameters calculated computationally.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Electrophile0.0
Transition StateActivated complex with partial bond formation/breaking+20.5
ProductsN-substituted product + Leaving Group-15.0
Calculated Parameter Value (kcal/mol)
Activation Energy (Ea)+20.5
Enthalpy of Reaction (ΔH)-15.0

Reaction mechanisms are significantly influenced by the surrounding environment, particularly the solvent and the presence of catalysts. Computational chemistry offers methods to model these effects and understand their impact on reaction energetics. wikipedia.org

Solvent Effects: Solvents can alter reaction rates and even change the preferred mechanistic pathway by selectively stabilizing or destabilizing reactants, transition states, and products. researchgate.net Computational models account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. researchgate.net

Explicit Solvation Models: In this more rigorous approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding. researchgate.net

For reactions of this compound, the polarity of the solvent could play a crucial role, especially if charged intermediates or transition states are involved.

Catalysis: Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy. uh.edu Computational modeling is instrumental in understanding how catalysts function at a molecular level. researchgate.net For sulfamoylation reactions, which can be catalyzed by organic bases, computational studies can model the entire catalytic cycle. nih.govnih.gov This includes the interaction of the catalyst with the sulfamoyl compound, the formation of a more reactive intermediate, the reaction with the nucleophile, and the final regeneration of the catalyst. By calculating the energy profile of the catalyzed versus the uncatalyzed reaction, the efficacy of the catalyst can be quantified and understood. uh.edu

In Silico Screening and Library Design for Sulfamoyl-Based Compounds

In silico (computer-based) methods have become essential in modern drug discovery and materials science for rapidly screening large numbers of compounds and designing novel molecules with desired properties. researchgate.netnih.gov For sulfamoyl-based compounds like this compound, these techniques can accelerate the discovery of new therapeutic agents or functional materials. nih.gov

Virtual Screening: This process involves computationally screening vast libraries of virtual compounds against a specific biological target, such as a protein or enzyme. Methods like molecular docking predict the preferred binding mode and affinity of a ligand to a target's active site. researchgate.net By scoring and ranking thousands or millions of compounds, virtual screening can prioritize a smaller, more manageable set of promising candidates for experimental testing, significantly saving time and resources. nih.gov

Library Design: Computational chemistry is also used to design focused libraries of compounds based on a core scaffold, such as the sulfamoyl group. Starting with a parent structure like this compound, virtual libraries can be generated by systematically modifying different parts of the molecule (e.g., the alkyl groups). For each new virtual compound, various physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) can be predicted. researchgate.net This allows for the in silico optimization of properties like solubility, membrane permeability, and metabolic stability, guiding synthetic efforts toward compounds with a higher probability of success. researchgate.netnih.gov

The following table illustrates a small virtual library based on the this compound scaffold, along with key predicted drug-likeness properties.

Compound IDR1 (on N)R2 (on N)Molecular Weight ( g/mol )LogPH-Bond DonorsH-Bond Acceptors
ParentMethylPropyl152.220.8512
Deriv-001EthylPropyl166.251.2512
Deriv-002MethylIsopropyl152.220.7812
Deriv-003MethylCyclopropyl164.230.9512
Deriv-004EthylEthyl152.220.8512

Applications of Methyl Propyl Sulfamoyl Amine and Its Derivatives in Chemical Science

[Methyl(propyl)sulfamoyl]amine as a Synthetic Reagent

This compound, also known as N-methyl-N-propylsulfamide, serves as a valuable precursor and intermediate in various chemical transformations. Its unique structural features, combining a reactive sulfamoyl group with methyl and propyl substituents on one of the nitrogen atoms, allow for its utility in the construction of more complex molecular architectures.

As a Building Block for Complex Organic Molecules

The synthesis of complex organic molecules often relies on the strategic incorporation of functional groups that can guide further reactions or impart specific properties to the target molecule. While direct examples involving this compound are not extensively documented in widely available literature, the broader class of N-substituted sulfamides is recognized for its role in medicinal chemistry and drug discovery. For instance, the sulfamide (B24259) moiety is a key component in various therapeutic agents. The synthesis of macitentan, an endothelin receptor antagonist, utilizes N-propylsulfamide as a key building block. chemicalbook.comresearchgate.net This highlights the potential of analogous compounds like this compound to serve as starting materials for novel pharmaceuticals.

The general synthetic utility of sulfamides stems from their ability to undergo N-alkylation and N-arylation reactions, allowing for the introduction of diverse substituents. This versatility makes them attractive components in combinatorial chemistry libraries aimed at discovering new bioactive compounds.

Facilitation of Carbon-Heteroatom Bond Formations (e.g., C-N, C-S)

The formation of carbon-heteroatom bonds, particularly C-N and C-S bonds, is a cornerstone of organic synthesis. N-substituted sulfamides can participate in reactions that lead to the creation of these crucial linkages.

Carbon-Nitrogen (C-N) Bond Formation: The nitrogen atoms of the sulfamide group can act as nucleophiles, enabling the formation of new C-N bonds. Although the nucleophilicity of the nitrogen in a sulfonamide is generally lower than that of a free amine, reactions with suitable electrophiles can be achieved. thieme-connect.com For instance, N-alkylation of sulfamides is a common strategy to introduce new alkyl groups. pageplace.de Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the formation of C-N bonds between aryl halides and amines or amides, including sulfonamides. tcichemicals.com These methods could potentially be applied to this compound to synthesize more complex structures.

Carbon-Sulfur (C-S) Bond Formation: While the sulfamoyl group itself is typically stable, reactions involving the sulfur atom to form new C-S bonds are less common for this class of compounds. However, the broader field of sulfur chemistry offers numerous methods for C-S bond formation that could be relevant in multi-step syntheses where a sulfamoyl-containing molecule is modified. nih.gov For example, in the design of complex molecules, other functional groups on a molecule containing a this compound moiety could be targeted for C-S bond formation.

Role in the Synthesis of Sulfonamide-Containing Scaffolds

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs. researchgate.netnih.gov The synthesis of these scaffolds often involves the reaction of a sulfonyl chloride with an amine. acs.org However, alternative methods utilizing sulfamides are also being explored.

This compound can be envisioned as a precursor for the synthesis of more complex sulfonamides. The less substituted nitrogen atom of the sulfamide can be functionalized, leading to a diverse range of sulfonamide derivatives. The development of novel synthetic methodologies, such as those involving C-H activation or multi-component reactions, is expanding the toolbox for the synthesis of these important scaffolds. thieme-connect.comresearchgate.net

Contribution to Polymer Chemistry and Material Science

The incorporation of specific functional groups into polymers is a key strategy for designing materials with tailored properties. The sulfamoyl linkage offers unique characteristics that can be exploited in polymer and material science.

Synthesis of Specialty Polymers with Enhanced Properties

While there is limited specific literature on the use of this compound in polymer synthesis, the inclusion of sulfonamide groups in polymer backbones or as pendant groups is known to impart desirable properties. For example, sulfonated polymers are widely used in applications such as ion-exchange membranes for fuel cells and water purification due to their ionic conductivity and hydrophilicity. mdpi.com

Polymers containing sulfonamide linkages can exhibit enhanced thermal stability and flame retardancy. researchgate.net The presence of the polar sulfamoyl group can also influence the solubility and mechanical properties of the resulting polymer. The synthesis of such specialty polymers could potentially involve the use of monomers derived from or containing the this compound structure. For example, a monomer could be designed with a polymerizable group (e.g., a vinyl or epoxy group) attached to the this compound core.

Development of Functional Materials Utilizing Sulfamoyl Linkages

The sulfamoyl group's ability to participate in hydrogen bonding and its polar nature make it an attractive component for the development of functional materials. These materials could find applications in areas such as sensors, catalysts, and smart materials.

For instance, the incorporation of sulfamoyl linkages into hydrogels could influence their swelling behavior and their ability to interact with specific molecules. In the realm of conductive polymers, while not a conductor itself, the sulfamoyl group could act as a dopant or a modifying agent to tune the properties of the conductive polymer matrix. The synthesis of functionalized poly(styrene oxide) with a sulfonamide group that can be later converted to a lithium sulfonate demonstrates a strategy for creating ion-conducting polymers. rsc.org This approach highlights the potential for using sulfamoyl-containing compounds to create advanced functional materials.

Advanced Chemical Transformations and Methodologies

The structural motif of this compound lends itself to a variety of advanced chemical transformations. Its derivatives are potential candidates for participation in sophisticated synthetic methodologies that are central to modern drug discovery and materials science.

Participation in Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura couplings involving related boronic esters)

Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling, which typically forges C-C bonds between organoboron compounds and organic halides, is a prominent example. libretexts.orgnih.gov While direct participation of this compound in Suzuki-Miyaura coupling is not extensively documented, its structural analogues and derivatives showcase the potential of the sulfamide moiety in related metal-catalyzed transformations.

Research has demonstrated that related sulfonamide-containing molecules, particularly those converted into organoboron reagents, can act as effective coupling partners. For instance, sulfonamidomethyltrifluoroborates have been successfully used in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl chlorides. nih.gov This strategy offers a novel disconnection for synthesizing arylmethylsulfonamides. nih.gov This suggests that a derivative of this compound, if converted to a corresponding boronic ester or trifluoroborate salt, could potentially engage in similar C-C bond-forming reactions.

Furthermore, the nitrogen atoms of the sulfamide group can participate directly in C-N cross-coupling reactions. The Chan-Lam coupling, for example, facilitates the formation of C-N bonds using boronic acids as coupling partners. An efficient copper-catalyzed method has been developed for the synthesis of unsymmetrical N-arylsulfamides by coupling sulfamoyl azides with arylboronic acids. rsc.orgresearchgate.net This reaction proceeds at room temperature and highlights the utility of the sulfamoyl group in building complex nitrogen-containing scaffolds. rsc.org These examples collectively underscore the versatility of the sulfamide core structure in key metal-catalyzed reactions central to medicinal and materials chemistry.

Table 1: Representative Metal-Catalyzed Coupling Reactions with Sulfamide-Related Scaffolds

Reaction Type Sulfamide-Related Partner Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Coupling Sulfonamidomethyltrifluoroborate Aryl/Heteroaryl Chloride Palladium (Pd) Arylmethylsulfonamide
Chan-Lam Coupling Sulfamoyl Azide Arylboronic Acid Copper (Cu) N-Arylsulfamide
Buchwald-Hartwig Amination N,N-Disubstituted Sulfamide Aryl Halide Palladium (Pd) N-Arylsulfamide

Role in Click Chemistry and Bioconjugation Strategies (e.g., SuFEx chemistry with related sulfonyl fluorides)

Click chemistry refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them ideal for applications in drug discovery, materials science, and bioconjugation. mdpi.com A prominent member of this family is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, which involves the activation of a highly stable sulfonyl fluoride (R-SO2F) group toward nucleophilic attack. nih.govsigmaaldrich.com

The sulfonyl fluoride moiety is exceptionally stable under many physiological conditions but can react with high specificity with certain nucleophiles. sigmaaldrich.comrsc.org This balance of stability and reactivity makes sulfonyl fluorides privileged "warheads" in chemical biology. rsc.org Derivatives of this compound, specifically [Methyl(propyl)sulfamoyl] fluoride, are prime candidates for SuFEx chemistry. This derivative could react with primary and secondary amines to form stable sulfamide linkages (S-N bonds) or with silyl-protected phenols to form sulfate esters (S-O bonds). nih.gov

This reactivity is particularly valuable in bioconjugation, the process of linking molecules to biomacromolecules like proteins. Sulfonyl fluoride probes have been used to covalently modify proteins by targeting nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine. rsc.orgacs.org This enables the attachment of reporter tags, imaging agents, or therapeutic payloads to specific sites on a protein. The application of SuFEx allows for the modular construction of complex bioconjugates with high efficiency. nih.gov For example, a molecule containing the [Methyl(propyl)sulfamoyl] fluoride group could be "clicked" onto a protein or another molecule bearing a suitable amine nucleophile, providing a stable and robust linkage.

Table 2: Overview of SuFEx Click Chemistry for Bioconjugation

Feature Description
Electrophile Sulfonyl Fluoride (R-SO2F) or Fluorosulfate (R-OSO2F)
Nucleophiles Amines (primary, secondary), Phenols (as silyl (B83357) ethers), Thiols
Bond Formed Sulfamide (S-N), Sulfate (S-O), Thiosulfate (S-S)
Key Advantages High stability of reactants, high specificity, bio-orthogonality, high reaction yields
Applications Protein modification, drug discovery, materials synthesis, polymer chemistry

Exploration of this compound in Advanced Analytical Chemistry (e.g., as a derivatizing agent for enhanced detection)

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), chemical derivatization is a crucial strategy. nih.govresearchgate.net It is employed to enhance the detectability of analytes that lack a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection), or to improve their chromatographic behavior and ionization efficiency in mass spectrometry. oup.comthermofisher.com

Amines, in particular, often require derivatization for sensitive analysis due to their low UV absorptivity. oup.com A reactive derivative of this compound, such as the corresponding sulfamoyl chloride, could serve as a novel derivatizing agent for analytes containing primary or secondary amine groups. This approach is analogous to the use of well-established reagents like dansyl chloride or benzenesulfonyl chloride, which react with amines to form highly detectable sulfonamide adducts. oup.comnih.gov

The reaction of [Methyl(propyl)sulfamoyl] chloride with an amine-containing analyte would yield a stable sulfonamide derivative. This derivatization could offer several analytical advantages:

Enhanced Lipophilicity: The addition of the methyl and propyl groups would increase the nonpolar character of the analyte, potentially improving its retention and resolution in reversed-phase HPLC.

Improved Ionization: The sulfamoyl group could influence the analyte's ionization properties in mass spectrometry, possibly leading to better signal intensity in either positive or negative ion modes.

Introduction of a Tag: While the [Methyl(propyl)sulfamoyl] group itself is not a chromophore, the core principle allows for the future incorporation of reporter groups into the sulfamoyl structure to create a tailored derivatizing agent with specific detection properties.

By creating a stable covalent bond with the target amine, a derivatizing agent based on the this compound scaffold could enable the sensitive and reliable quantification of important amine-containing compounds in complex matrices such as biological fluids or environmental samples.

Table 3: Common Derivatizing Agents for Amines in Chromatography

Derivatizing Agent Target Functional Group Detection Method Key Advantage
Dansyl Chloride Primary & Secondary Amines Fluorescence, UV High fluorescence quantum yield
o-Phthalaldehyde (OPA) Primary Amines Fluorescence Rapid reaction, forms fluorescent isoindole
9-fluorenylmethyl chloroformate (FMOC-Cl) Primary & Secondary Amines Fluorescence, UV Forms stable, highly fluorescent adducts
Benzenesulfonyl Chloride Primary & Secondary Amines UV Introduces a UV-active phenyl group

Advanced Research Perspectives and Future Directions in Methyl Propyl Sulfamoyl Amine Chemistry

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The sulfamoyl amine functional group, the core of [Methyl(propyl)sulfamoyl]amine, possesses a unique electronic structure that researchers are beginning to exploit in novel and unconventional chemical transformations. Beyond its established role in medicinal chemistry, the focus is shifting towards harnessing the reactivity of the N-H and S-N bonds, as well as adjacent C-H bonds, for complex molecule synthesis.

One area of intense research is the development of transition-metal-catalyzed reactions. For instance, the nitrogen atom of the sulfamoyl group can act as a directing group for C-H activation, enabling the functionalization of otherwise inert positions on the alkyl chains. This strategy allows for the introduction of new carbon-carbon or carbon-heteroatom bonds with high regioselectivity.

Furthermore, the generation of sulfamoyl radicals or nitrenes represents a frontier for unconventional bond formations. These highly reactive intermediates can participate in a variety of transformations, including:

Intramolecular C-H Amination: Leading to the formation of novel heterocyclic structures.

Intermolecular Olefin Aziridination: Creating strained three-membered rings that are valuable synthetic building blocks.

Radical Cyclizations: Engaging in cascade reactions to build molecular complexity rapidly.

Recent studies have also explored the reactivity of sulfamoyl azides, which can be generated from secondary amines. These shelf-stable compounds are precursors to rhodium azavinyl carbenes, which undergo asymmetric addition to olefins, highlighting a pathway to chiral amine derivatives. nih.gov

Table 1: Examples of Unconventional Transformations Involving the Sulfamoyl Moiety

Transformation Type Reactive Intermediate Potential Product Class
Directed C-H Functionalization Metal-Sulfamoyl Complex Substituted Alkyl Amines
Intramolecular Amination Sulfamoyl Nitrene/Radical Saturated N-Heterocycles
Olefin Aziridination Sulfamoyl Nitrene Chiral Aziridines

These emerging reactivity patterns suggest that derivatives of this compound could serve as versatile synthons in organic chemistry, moving beyond their traditional roles.

Green Chemistry Approaches in Sulfamoyl Amine Synthesis and Derivatization

In line with the principles of sustainable chemistry, significant efforts are being directed towards developing greener synthetic routes to sulfamoyl amines and their derivatives. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials compared to classical methods, which often rely on stoichiometric and moisture-sensitive reagents like sulfonyl chlorides. acs.org

Key green chemistry strategies being implemented include:

Catalytic Methods: The use of transition metal or organocatalysts allows for reactions to proceed under milder conditions and with higher atom economy. For example, calcium triflimide [Ca(NTf2)2] has been shown to catalyze the reaction of sulfamoyl fluorides with silyl (B83357) amines to form S-N bonds efficiently. organic-chemistry.org

Electrochemical Synthesis: Electrochemistry offers a powerful, reagent-free method for oxidation. The direct anodic coupling of thiols and amines has been developed as a sustainable route to sulfonamides, avoiding pre-functionalized starting materials. acs.orgrsc.org

Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with more benign alternatives such as acetonitrile (B52724) or even water is a major focus. organic-chemistry.org Some methods utilize ionic liquids or deep eutectic solvents, which can be recycled. organic-chemistry.org

One-Pot Syntheses: Designing reaction sequences where multiple steps are performed in a single reaction vessel without isolating intermediates reduces solvent use and waste generation. One-pot syntheses of sulfonamides from thiols using N-chlorosuccinimide (NCS) for in-situ sulfonyl chloride formation are well-established. organic-chemistry.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonamides

Feature Traditional Synthesis (e.g., Sulfonyl Chloride + Amine) Green Chemistry Approaches
Starting Materials Often requires pre-functionalized, hazardous reagents (e.g., SOCl2, ClSO3H). acs.org Utilizes more readily available precursors like thiols, sulfonic acids, or boronic acids. acs.orgorganic-chemistry.org
Reagents Often requires stoichiometric amounts of base and coupling agents. Catalytic amounts of reagents; use of electrochemistry to avoid chemical oxidants. organic-chemistry.orgacs.org
Solvents Commonly uses chlorinated solvents (e.g., DCM). nih.gov Employs safer alternatives like acetonitrile, water, or ionic liquids. organic-chemistry.org
Waste Profile Generates significant salt byproducts and solvent waste. Reduced waste streams due to higher atom economy and catalyst recycling. acs.org

| Safety | Involves moisture-sensitive and corrosive reagents. | Milder reaction conditions and more stable reagents enhance safety. organic-chemistry.org |

These advancements are crucial for the large-scale and environmentally responsible production of this compound and related compounds.

Development of Chiral this compound Derivatives for Asymmetric Synthesis

The development of chiral molecules that can induce stereoselectivity in chemical reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. While this compound is itself achiral, its scaffold can be modified to create chiral derivatives for use in asymmetric synthesis.

The introduction of a chiral center, for instance by using a chiral amine or alcohol in the synthesis of the sulfamoyl amine backbone, could transform the molecule into a chiral ligand, catalyst, or auxiliary. Chiral amines and their derivatives are widely applied in asymmetric synthesis. sigmaaldrich.com The sulfamoyl group, with its defined stereoelectronic properties, can create a well-defined chiral environment around a metal center or influence the facial selectivity of a nucleophilic attack.

Drawing inspiration from the highly successful tert-butanesulfinamide (Ellman's auxiliary), a chiral sulfinamide, one can envision a chiral sulfamoyl amine derivative serving a similar purpose. yale.edusigmaaldrich.com Such a reagent could be condensed with aldehydes or ketones to form chiral sulfamoyl imines. The sulfamoyl group would then direct the stereoselective addition of nucleophiles to the imine, allowing for the synthesis of enantioenriched amines after cleavage of the auxiliary.

Table 3: Potential Roles of Chiral this compound Derivatives

Application Role of Chiral Derivative Desired Outcome
Asymmetric Catalysis Chiral Ligand for a transition metal Enantioselective formation of C-C or C-X bonds
Organocatalysis Chiral Brønsted or Lewis Base Enantioselective protonation or conjugate addition

| Stoichiometric Synthesis | Chiral Auxiliary | Diastereoselective addition to an attached prochiral group |

The synthesis of enantioenriched sulfinamides has been achieved through methods like asymmetric nitrogen transfer, demonstrating that creating chiral sulfur-nitrogen compounds is feasible. researchgate.net The exploration of chiral versions of this compound represents a promising, albeit challenging, direction for future research.

Emerging Roles in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The sulfamoyl amine group is an excellent candidate for designing self-assembling systems due to its capacity for strong and directional hydrogen bonding. The N-H proton serves as a hydrogen bond donor, while the sulfonyl oxygens and the lone pair on the tertiary nitrogen act as hydrogen bond acceptors.

This functionality allows sulfamoyl amines to form predictable intermolecular hydrogen-bonding patterns known as "supramolecular synthons." researchgate.netiucr.org These synthons can direct the assembly of molecules into well-defined one-, two-, or three-dimensional architectures in the solid state, a field known as crystal engineering. By co-crystallizing with other molecules (coformers), derivatives of this compound could be used to create new materials with tailored properties.

The principles of self-assembly are also critical in the formation of functional soft materials like gels and liquid crystals. acs.org By attaching larger hydrophobic groups (e.g., long alkyl chains or aromatic units) to the this compound core, amphiphilic molecules could be created. In aqueous or organic media, these molecules could self-assemble into higher-order structures such as micelles, vesicles, or extended fibrillar networks, potentially leading to the formation of hydrogels or organogels. wikipedia.orgnih.gov

Table 4: Hydrogen Bonding Capabilities of the this compound Moiety

Site Role Potential Interactions
-S(=O)₂- Hydrogen Bond Acceptor Forms strong bonds with donors like N-H, O-H
-NH- Hydrogen Bond Donor Forms strong bonds with acceptors like C=O, S=O, N

| -N(CH₃)(C₃H₇) | Hydrogen Bond Acceptor (Lone Pair) | Can interact with acidic protons |

The ability to control the assembly of molecules on a nanoscale opens up possibilities for applications in materials science, including drug delivery systems and functional nanomaterials.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The synthesis of chemical libraries for drug discovery and the scale-up of manufacturing processes are increasingly benefiting from the adoption of flow chemistry and automated synthesis. These technologies offer significant advantages over traditional batch processing, including improved safety, better process control, higher yields, and the potential for high-throughput synthesis.

The synthesis of sulfonamides is particularly well-suited for flow chemistry. acs.org Continuous-flow reactors, with their small volumes and high surface-area-to-volume ratios, allow for excellent control over reaction parameters like temperature and mixing. nih.gov This precise control can significantly enhance the selectivity of reactions, for instance, in processes where a molecule has multiple reactive sites. nih.gov Studies have demonstrated that the chemoselective synthesis of m-sulfamoylbenzamide analogues in a continuous-flow process leads to increased selectivity at higher temperatures without the need for catalysts. nih.gov

Table 5: Representative Data for Continuous Flow Synthesis of a Sulfonamide Analogue

Parameter Batch Reaction Continuous Flow
Temperature 0 °C 20 °C
Chemoselectivity ~80% >94%
Process Control Limited Precise control of temperature & mixing
Scalability Difficult Easily scalable by extending run time

Data generalized from a study on m-sulfamoylbenzamide analogues. nih.gov

Automated synthesis platforms can be integrated with flow reactors to create powerful systems for discovery and optimization. bris.ac.ukresearchgate.net These platforms can automatically perform a series of reactions, purifications, and analyses, dramatically accelerating the pace of research. acs.orgnih.gov For a molecule like this compound, such a system could be used to rapidly generate a library of derivatives by varying the amine or sulfonyl chloride components, allowing for efficient exploration of structure-activity relationships. The development of automated processes for converting primary amines to other functional groups is an active area of research that could be adapted for derivatization. acs.org

Q & A

Q. Q1. What are the recommended synthetic routes for [Methyl(propyl)sulfamoyl]amine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via oxidative coupling of thiols and amines. For example, oxidative chlorination of thiols to sulfonyl chlorides, followed by reaction with methylpropylamine, yields the target compound. Key parameters include:

  • Temperature: Maintain 0–5°C during chlorination to prevent side reactions.
  • Solvent: Use anhydrous dichloromethane or tetrahydrofuran for improved solubility .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
    Validation via NMR spectroscopy (¹H/¹³C) and mass spectrometry (ESI-MS) is critical to confirm structure and purity .

Q. Q2. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should involve:

  • Thermogravimetric Analysis (TGA): Evaluate decomposition temperatures.
  • HPLC Monitoring: Track degradation products over time under acidic/alkaline conditions (pH 3–11).
  • Light Sensitivity: Expose to UV-Vis light (254–365 nm) and analyze via UV spectroscopy.
    Store the compound in amber vials at –20°C under inert gas (argon) to minimize hydrolysis or oxidation .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The sulfamoyl group’s electron-withdrawing nature enhances electrophilicity at the sulfur center. Key factors include:

  • Steric Effects: The methyl and propyl substituents influence reaction rates with bulkier nucleophiles (e.g., Grignard reagents).
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 pathways.
    Kinetic Studies: Use stopped-flow spectroscopy to measure rate constants under varying conditions. Compare with computational models (DFT calculations) to validate mechanisms .

Q. Q4. How does this compound interact with metalloenzymes, and what experimental approaches quantify inhibition efficacy?

Methodological Answer: The compound may act as a metallo-β-lactamase (MBL) inhibitor due to its sulfamoyl moiety. Experimental workflows include:

  • Enzyme Assays: Monitor hydrolysis of nitrocefin (a β-lactam analog) via UV-Vis (ΔA482 nm) in the presence of the compound.
  • IC50 Determination: Use dose-response curves (0.1–100 µM range) and nonlinear regression analysis.
  • Docking Simulations: Perform molecular docking (AutoDock Vina) to predict binding modes with MBL active sites.
    Compare results with structurally related sulfamoyl analogs to establish structure-activity relationships (SAR) .

Q. Q5. What strategies resolve contradictions in reported biological activities of sulfamoyl derivatives like this compound?

Methodological Answer: Discrepancies often arise from differences in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays: Replicate studies using uniform protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Batch Analysis: Characterize each synthesis batch via HPLC-MS to rule out confounding impurities.
  • Meta-Analysis: Aggregate data from multiple studies (e.g., ChEMBL database) to identify trends in IC50 values or selectivity .

Specialized Methodological Considerations

Q. Q6. What advanced analytical techniques differentiate this compound from its structural isomers?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HR-MS): Resolve exact mass differences (e.g., C₅H₁₃N₂O₂S vs. C₆H₁₅N₂O₂S).
  • 2D NMR (HSQC, HMBC): Map ¹H-¹³C correlations to confirm substituent positions.
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .

Q. Q7. How can computational chemistry predict the pharmacokinetic properties of this compound?

Methodological Answer: Use tools like SwissADME or Molinspiration to compute:

  • Lipophilicity (LogP): Predict membrane permeability.
  • Metabolic Sites: Identify vulnerable positions for oxidation (e.g., CYP450 interactions via StarDrop software).
    Validate predictions with in vitro hepatic microsome assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.